N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene moiety, a tetrazole ring, and an amide group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of naphthylamine with tert-butyl isocyanide and sodium azide under controlled conditions to form the tetrazole ring. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and tetrazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-1H-indole-3-carboxamide hydrochloride
- 2-(2-aminonaphthalen-1-yl)naphthalen-1-amine
- N-(2-aminoethyl)-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride is unique due to its combination of a naphthalene moiety and a tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H23ClN6O |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-2-tert-butyltetrazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N6O.ClH/c1-18(2,3)24-22-16(21-23-24)17(25)20-15(11-19)14-9-8-12-6-4-5-7-13(12)10-14;/h4-10,15H,11,19H2,1-3H3,(H,20,25);1H |
InChI Key |
MTXFRZOWMRLBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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